molecular formula C21H20FN3O2 B1230051 1-[1-[(4-Fluorophenyl)methyl]-5-methyl-2-oxo-3-pyridinyl]-3-(phenylmethyl)urea

1-[1-[(4-Fluorophenyl)methyl]-5-methyl-2-oxo-3-pyridinyl]-3-(phenylmethyl)urea

Cat. No. B1230051
M. Wt: 365.4 g/mol
InChI Key: LQSAJWOWCPMLDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-[(4-fluorophenyl)methyl]-5-methyl-2-oxo-3-pyridinyl]-3-(phenylmethyl)urea is a pyridone.

Scientific Research Applications

Metabolic Pathways and Molecular Structures

  • Metabolism and Structural Analysis : A study on LY654322, structurally related to 1-[1-[(4-Fluorophenyl)methyl]-5-methyl-2-oxo-3-pyridinyl]-3-(phenylmethyl)urea, revealed insights into its metabolism, leading to an unusual diimidazopyridine metabolite. This research utilized advanced analytical methodologies to characterize the metabolite, contributing to the understanding of the compound's metabolic pathways (Borel et al., 2011).

Chemical Synthesis and Biological Activities

  • Synthesis of Related Urea Derivatives : A study focused on synthesizing and evaluating 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives for their antiproliferative activity against various cancer cell lines. This research highlights the potential of similar urea compounds in the development of new anticancer agents (Feng et al., 2020).

  • Nonlinear Optical Properties : Research into molecular complexation for nonlinear optics included the study of urea derivatives. This provides insights into the use of similar compounds in the development of materials with desirable optical properties (Muthuraman et al., 2001).

Pharmacological Applications

  • Role in Orexin Receptor Mechanisms : A compound structurally similar to the subject molecule was evaluated for its effects on compulsive food consumption in a binge eating model, suggesting potential pharmacological applications in treating eating disorders (Piccoli et al., 2012).

  • Antagonists for Neuropeptide Y5 Receptor : Pyrrolidinyl phenylurea derivatives, which share a structural motif with the compound , were synthesized and evaluated as antagonists for the neuropeptide Y5 receptor, indicating possible therapeutic uses in conditions influenced by this receptor (Fotsch et al., 2001).

properties

Product Name

1-[1-[(4-Fluorophenyl)methyl]-5-methyl-2-oxo-3-pyridinyl]-3-(phenylmethyl)urea

Molecular Formula

C21H20FN3O2

Molecular Weight

365.4 g/mol

IUPAC Name

1-benzyl-3-[1-[(4-fluorophenyl)methyl]-5-methyl-2-oxopyridin-3-yl]urea

InChI

InChI=1S/C21H20FN3O2/c1-15-11-19(24-21(27)23-12-16-5-3-2-4-6-16)20(26)25(13-15)14-17-7-9-18(22)10-8-17/h2-11,13H,12,14H2,1H3,(H2,23,24,27)

InChI Key

LQSAJWOWCPMLDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)C(=C1)NC(=O)NCC2=CC=CC=C2)CC3=CC=C(C=C3)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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